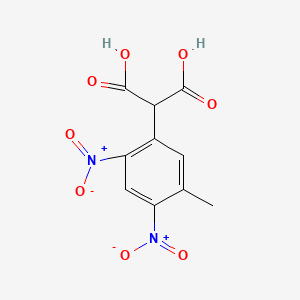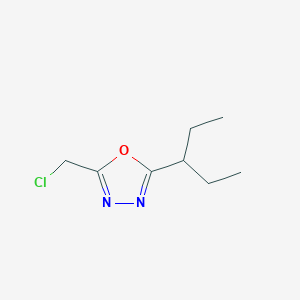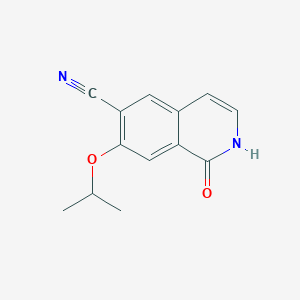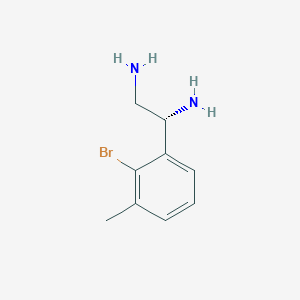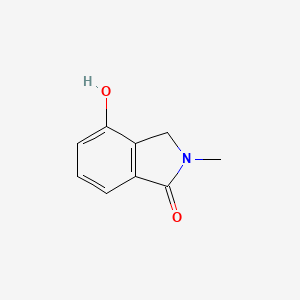
4-Hydroxy-2-methylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family It features a fused benzopyrrole ring system with a hydroxyl group at the fourth position and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methylisoindolin-1-one can be synthesized through several methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with primary amines and isocyanides, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different isoindoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various isoindoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities
Industry: The compound is used in the development of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.
2-Methylisoindoline: Similar structure but without the hydroxyl group.
4-Hydroxyisoindoline: Similar structure but without the methyl group.
Uniqueness
4-Hydroxy-2-methylisoindolin-1-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H9NO2/c1-10-5-7-6(9(10)12)3-2-4-8(7)11/h2-4,11H,5H2,1H3 |
Clave InChI |
LBMCFGJIAOOYID-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C1=O)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
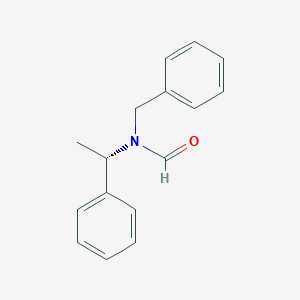
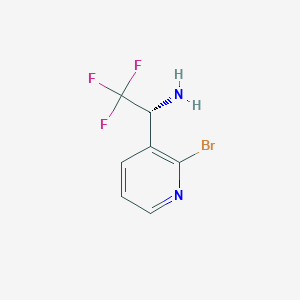
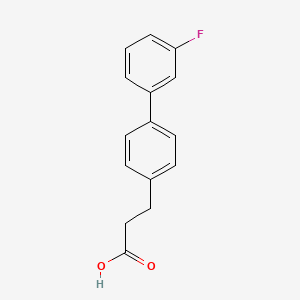
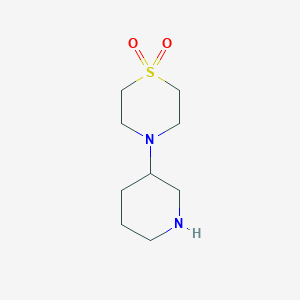

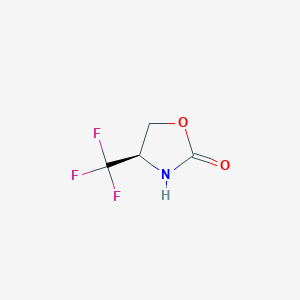
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
